

3-(Boc-aminoethyloxy)benzonitrile IUPAC name

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Compound of Interest

Compound Name: 3-(Boc-aminoethyloxy)benzonitrile

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An In-Depth Technical Guide to tert-Butyl (2-(3-cyanophenoxy)ethyl)carbamate

This technical guide provides a comprehensive overview of tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate, a bifunctional organic molecule incorporating a protected amine and a benzonitrile moiety. This compound serves as a valuable building block in medicinal chemistry and drug discovery. This document details its chemical properties, a representative synthetic protocol, and its potential applications for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

The compound commonly referred to as **3-(Boc-aminoethyloxy)benzonitrile** is systematically named tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate according to IUPAC nomenclature. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the primary amine, allowing for selective reactions at other sites of the molecule.

Table 1: Physicochemical Properties of tert-Butyl (2-(3-cyanophenoxy)ethyl)carbamate

Property	Value
IUPAC Name	tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate[1]
CAS Number	252263-98-2[1][2]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₃ [1][2][3]
Molecular Weight	262.304 g/mol [1][3]
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.
Storage Conditions	Recommended storage at -20°C for long-term stability.[1]

Synthesis and Experimental Protocol

tert-Butyl (2-(3-cyanophenoxy)ethyl)carbamate can be synthesized through a Williamson ether synthesis, a common and reliable method for forming ethers. This process involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of 3-cyanophenol reacts with a Boc-protected 2-aminoethyl halide.

Experimental Protocol: Synthesis of tert-Butyl (2-(3-cyanophenoxy)ethyl)carbamate

Materials:

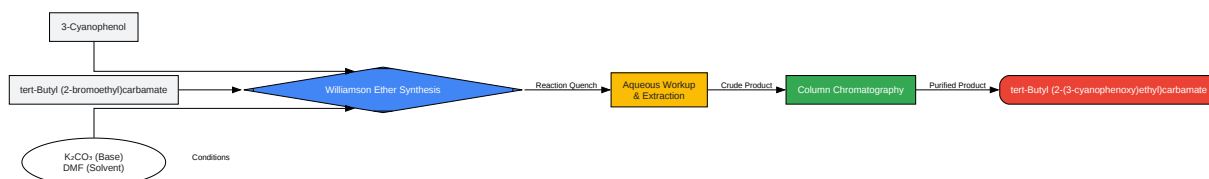
- 3-Cyanophenol
- tert-Butyl (2-bromoethyl)carbamate
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate

- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 3-cyanophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- Stir the resulting suspension at room temperature for 30 minutes.
- Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) to the reaction mixture.
- Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate.

This protocol is a representative example; modifications to the base, solvent, and temperature may be necessary depending on the specific scale and laboratory conditions.



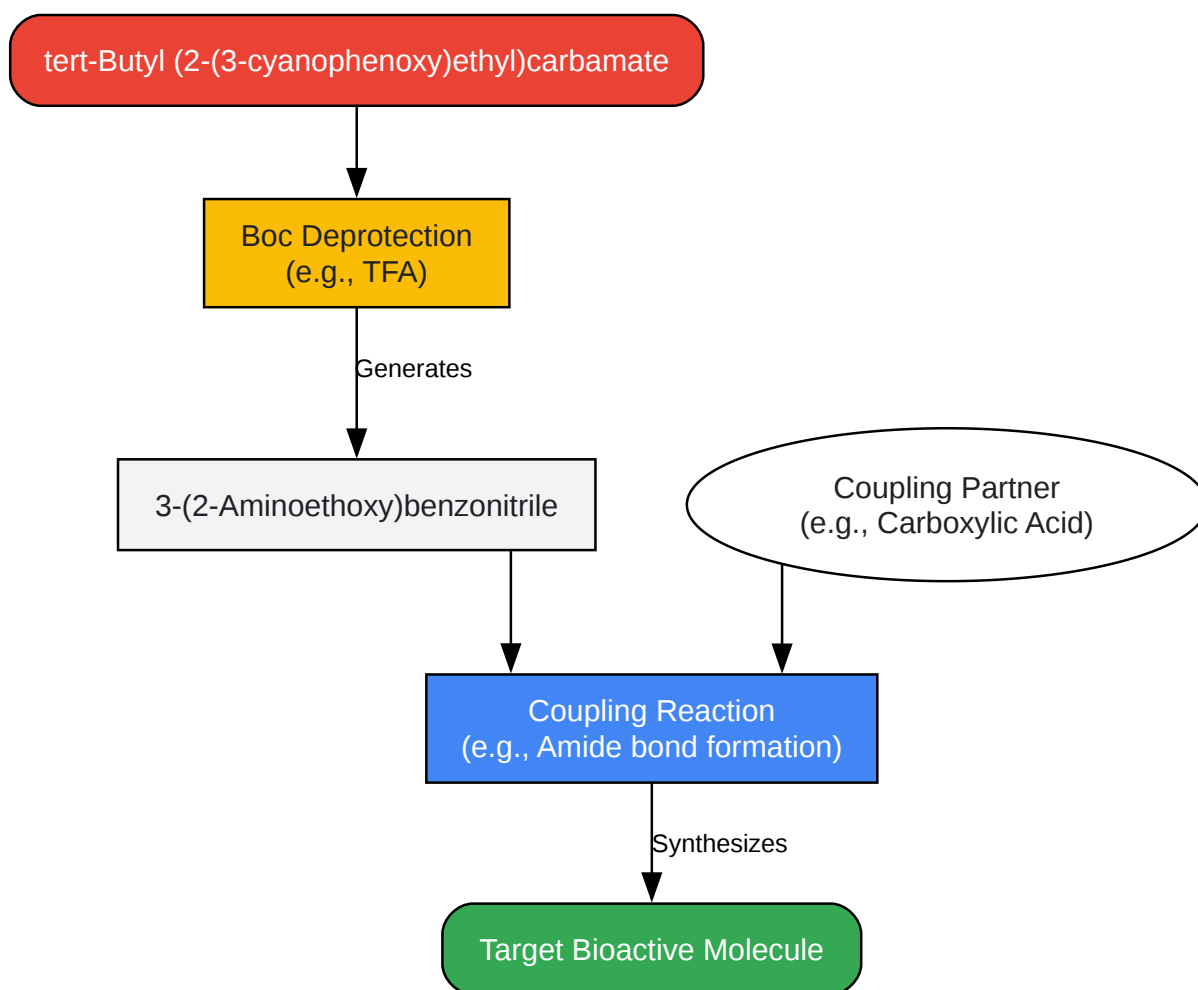
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Caption: Synthetic pathway for tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate.

Applications in Drug Discovery

While there is limited publicly available information on the specific biological activities of tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate itself, its structure suggests its primary role as a synthetic intermediate. The benzonitrile group is a common feature in various biologically active compounds and can act as a hydrogen bond acceptor or be transformed into other functional groups. The Boc-protected amine allows for the subsequent coupling of this molecule to other scaffolds or pharmacophores after deprotection.

The logical relationship for its use in further synthesis is outlined in the diagram below.



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Caption: Utilization as a synthetic intermediate in drug discovery.

Conclusion

tert-Butyl (2-(3-cyanophenoxy)ethyl)carbamate is a well-defined chemical entity with significant potential as a building block in the synthesis of more complex molecules. Its straightforward preparation and the presence of two distinct, orthogonally protected functional groups make it a valuable tool for medicinal chemists and researchers in the field of drug development. Further exploration of its utility in the synthesis of novel therapeutic agents is warranted.

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